molecular formula C13H13N3 B2661248 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole CAS No. 866008-96-0

6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Cat. No.: B2661248
CAS No.: 866008-96-0
M. Wt: 211.268
InChI Key: LCYIHMQLJWZHFW-UHFFFAOYSA-N
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Description

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indazole is a heterocyclic compound that features both pyrrole and indazole moieties

Future Directions

The future directions for research on “6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole” could involve further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action . Additionally, the development of new derivatives and analogs could also be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrrole with an indazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole
  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline

Uniqueness

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indazole is unique due to the combination of pyrrole and indazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-9-3-4-10(2)16(9)12-6-5-11-8-14-15-13(11)7-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYIHMQLJWZHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)C=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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